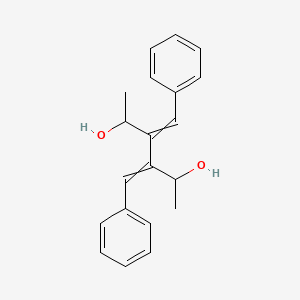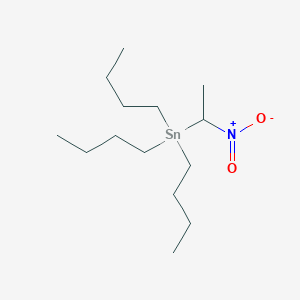
Tributyl(1-nitroethyl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributyl(1-ethoxyvinyl)stannane is an organostannane compound with the molecular weight of 361.15 g/mol. It features a vinyl group (C=C) attached to a tin atom (Sn) via an ethoxy (OC₂H₅) linkage. This compound has found applications in various synthetic processes due to its reactivity and versatility.
Méthodes De Préparation
a. Synthetic Routes
Tributyl(1-ethoxyvinyl)stannane can be synthesized through Stille coupling reactions. One common approach involves coupling a vinyl triflate with the stannane, followed by hydrolysis to yield the desired product .
b. Reaction Conditions
The reaction typically occurs under palladium-catalyzed conditions. The vinyl group acts as a nucleophile, participating in cross-coupling reactions with various electrophiles.
c. Industrial Production
While not widely used in large-scale industrial production, this compound serves as a valuable reagent in research and development laboratories.
Analyse Des Réactions Chimiques
Tributyl(1-ethoxyvinyl)stannane undergoes several types of reactions:
Stille Coupling: Reacts with vinyl triflates to form α,β-unsaturated ketones.
Conversion of Acid Chlorides: Converts acid chlorides to α-oxygenated enones.
Common reagents include palladium catalysts, sulfoxides, α-haloethers, and chlorocyclobutenones. The major products depend on the specific reaction conditions.
Applications De Recherche Scientifique
a. Chemistry
Researchers use this compound as an electrophilic methyl ketone equivalent. It has been employed in the synthesis of complex molecules, including 13-oxophorbines (related to chlorophyll) .
b. Biology and Medicine
While not directly used in biological or medical applications, its reactivity makes it valuable for designing new compounds with potential biological activity.
c. Industry
Limited industrial applications exist, but its role in synthetic chemistry remains significant.
Mécanisme D'action
The exact mechanism by which tributyl(1-ethoxyvinyl)stannane exerts its effects is context-dependent. It participates in various reactions, influencing the formation of specific products. Further studies are needed to elucidate its precise molecular targets and pathways.
Comparaison Avec Des Composés Similaires
Tributyl(1-ethoxyvinyl)stannane shares similarities with other organostannanes, such as tributyltin hydride (Bu₃SnH) and tributyl(vinyl)tin (Bu₃SnC=CH₂)[2,3]. Its unique feature lies in the ethoxyvinyl group, which distinguishes it from related compounds.
Propriétés
Numéro CAS |
111860-50-5 |
|---|---|
Formule moléculaire |
C14H31NO2Sn |
Poids moléculaire |
364.11 g/mol |
Nom IUPAC |
tributyl(1-nitroethyl)stannane |
InChI |
InChI=1S/3C4H9.C2H4NO2.Sn/c3*1-3-4-2;1-2-3(4)5;/h3*1,3-4H2,2H3;2H,1H3; |
Clé InChI |
FMCXFYDYTSOMEV-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)C(C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



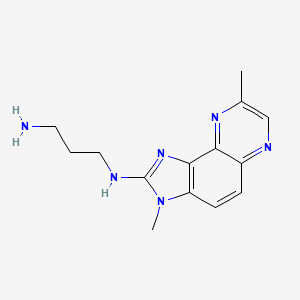
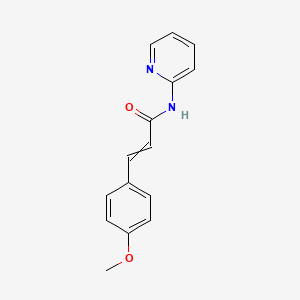
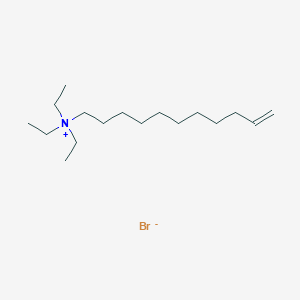
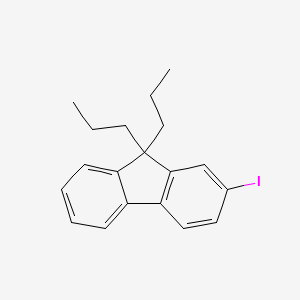
![6-[(2-Amino-4,5-dimethylanilino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B14312801.png)
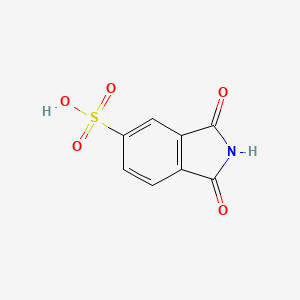
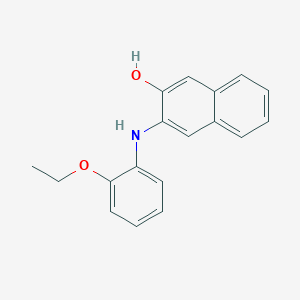
![2-[(4-methoxypyridin-2-yl)methylsulfinyl]-1H-thieno[3,4-d]imidazole](/img/structure/B14312823.png)

![N-[2-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B14312835.png)
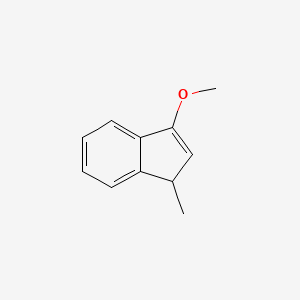
![N-butyl-4-[4-(4-morpholin-4-ylphenyl)phenyl]-N-phenylaniline](/img/structure/B14312846.png)
